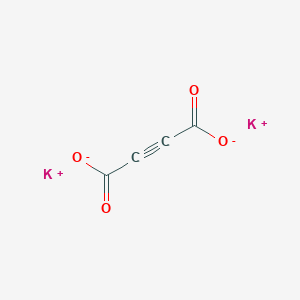

Potassium but-2-ynedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium but-2-ynedioate, also known as this compound, is a useful research compound. Its molecular formula is C4K2O4 and its molecular weight is 190.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Cycloaddition and Multicomponent Reactions

Dialkyl but-2-ynedioates, structurally related to potassium but-2-ynedioate, participate in cycloadditions and domino reactions. For example:

-

Cyclopentene Formation : Reaction of dialkyl but-2-ynedioates with phenacylmalononitriles in acetonitrile at room temperature in the presence of tetrabutylammonium bromide (TBAB) yields 3,3-dicyano-5-hydroxy-5-arylcyclopent-1-ene derivatives .

-

Diastereoselective Dicyclopentene Synthesis : Using DABCO as a base promoter, a quasi-four-component reaction between phenacylmalononitriles and dialkyl but-2-ynedioates produces carboxamide-bridged dicyclopentenes with high diastereoselectivity .

Key Mechanistic Steps :

-

Deprotonation of active methylene groups by bases (e.g., TBAB).

-

Michael addition and cyclization to form intermediates.

Role in Antimicrobial and Enzyme Inhibition

Diethyl but-2-ynedioate derivatives exhibit biological activity:

-

Antibacterial Properties : Derivatives such as 48e (R = H, X = N, R₁ = Et) show potent activity against bacterial strains (MIC: 15–60 µM) .

-

Carbonic Anhydrase II Inhibition : Substituted diethyl but-2-ynedioate derivatives (e.g., 6g ) demonstrate inhibitory effects, with meta-chloro substitution enhancing activity .

Comparative Reactivity of Esters vs. Salts

| Parameter | Dialkyl But-2-ynedioate | Inferred Reactivity of Potassium Salt |

|---|---|---|

| Solubility | Organic solvents (e.g., CH₃CN) | Likely hydrophilic due to ionic nature |

| Base Sensitivity | Stable under mild basic conditions | May act as a base or participate in acid-base reactions |

| Cycloaddition Efficiency | High with TBAB/DABCO | Potentially enhanced due to ionic intermediates |

Data Tables from Key Studies

Table 1: Yields of Cyclopentene Derivatives (TBAB-Promoted)

| Entry | Substituent (Ar) | Alkyl Group | Yield (%) |

|---|---|---|---|

| 3l | p-BrC₆H₄ | Me | 55 |

Table 2: Antibacterial Activity of Diethyl But-2-ynedioate Derivatives

| Compound | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli |

|---|---|---|

| 48e | 60–100 | 15–60 |

Critical Analysis and Gaps

-

The potassium salt’s reactivity in aqueous or polar solvents remains unexplored in the provided literature.

-

Direct evidence for its role in catalysis (e.g., as a counterion or base) is lacking but plausible based on ester derivative studies.

Propriétés

Numéro CAS |

14341-52-7 |

|---|---|

Formule moléculaire |

C4K2O4 |

Poids moléculaire |

190.24 g/mol |

Nom IUPAC |

dipotassium;but-2-ynedioate |

InChI |

InChI=1S/C4H2O4.2K/c5-3(6)1-2-4(7)8;;/h(H,5,6)(H,7,8);;/q;2*+1/p-2 |

Clé InChI |

BXISNBUTGVYPFK-UHFFFAOYSA-L |

SMILES |

C(#CC(=O)[O-])C(=O)[O-].[K+].[K+] |

SMILES canonique |

C(#CC(=O)[O-])C(=O)[O-].[K+].[K+] |

Key on ui other cas no. |

928-04-1 14341-52-7 |

Pictogrammes |

Acute Toxic; Irritant |

Synonymes |

2-Butynedioic acid dipotassium salt |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.